

Spectroscopic Profile of dl-Alanyl-dl-valine: A Technical Guide

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Compound of Interest

Compound Name: *dl-Alanyl-dl-valine*

Cat. No.: *B162794*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the dipeptide **dl-Alanyl-dl-valine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers in the identification, characterization, and quality control of this compound.

Introduction

dl-Alanyl-dl-valine is a dipeptide composed of dl-alanine and dl-valine amino acid residues. Understanding its structural and physicochemical properties through spectroscopic analysis is crucial for its application in various research and development fields, including drug discovery and peptide chemistry. This guide serves as a centralized resource for the spectroscopic characterization of this molecule.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for **dl-Alanyl-dl-valine**. Due to the limited availability of experimentally derived public data for this specific stereoisomer, predicted NMR and IR data are provided alongside experimental mass spectrometry data. These predictions are generated using established algorithms and provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ^1H NMR Data (Solvent: D_2O)

Chemical Shift (ppm)	Multiplicity	Assignment
~4.1 - 4.2	Quartet	$\alpha\text{-H}$ (Alanine)
~3.9 - 4.0	Doublet	$\alpha\text{-H}$ (Valine)
~2.1 - 2.2	Multiplet	$\beta\text{-H}$ (Valine)
~1.4 - 1.5	Doublet	$\beta\text{-CH}_3$ (Alanine)
~0.9 - 1.0	Doublet	$\gamma\text{-CH}_3$ (Valine)
~0.8 - 0.9	Doublet	$\gamma'\text{-CH}_3$ (Valine)

Predicted ^{13}C NMR Data (Solvent: D_2O)

Chemical Shift (ppm)	Assignment
~175 - 178	C=O (Carboxyl)
~172 - 174	C=O (Amide)
~58 - 60	$\alpha\text{-C}$ (Valine)
~50 - 52	$\alpha\text{-C}$ (Alanine)
~30 - 32	$\beta\text{-C}$ (Valine)
~18 - 20	$\gamma\text{-C}$ & $\gamma'\text{-C}$ (Valine)
~16 - 18	$\beta\text{-C}$ (Alanine)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	Strong, Broad	N-H stretch (Amine, Amide)
~2850 - 3000	Medium	C-H stretch (Aliphatic)
~1630 - 1680	Strong	C=O stretch (Amide I)
~1510 - 1580	Strong	N-H bend (Amide II)
~1400 - 1450	Medium	C-H bend (Aliphatic)
~1200 - 1300	Medium	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to elucidate its structure by analyzing its fragmentation patterns.

Experimental Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₈ H ₁₆ N ₂ O ₃	PubChem[1]
Molecular Weight	188.22 g/mol	PubChem[1]
GC-MS Top Peak (m/z)	44	PubChem[1]
MS/MS [M+H] ⁺ (m/z)	189.1234	PubChem[1]
MS/MS Top Peak (m/z)	118	PubChem[1]

Major Predicted Fragmentation Ions

m/z Value	Ion Type	Fragment Structure
116.07	y ₁	[H ₂ N-CH(CH(CH ₃) ₂)-COOH + H] ⁺
72.08	b ₁	[CH ₃ -CH(NH ₂)-CO] ⁺
44.05	immonium	[CH ₃ -CH=NH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **dl-Alanyl-dl-valine**.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **dl-Alanyl-dl-valine** sample
- Deuterium oxide (D₂O)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **dl-Alanyl-dl-valine** in 0.6-0.7 mL of D₂O in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of D₂O.

- Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
 - Use a sufficient number of scans for adequate signal intensity.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Reference the spectra using the residual solvent peak or an internal standard.

FTIR Spectroscopy

Objective: To identify the functional groups present in **dl-Alanyl-dl-valine**.

Materials:

- **dl-Alanyl-dl-valine** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press

- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **dl-Alanyl-dl-valine** with approximately 100-200 mg of dry KBr powder in an agate mortar.
 - Transfer the mixture to a pellet die.
 - Press the mixture under high pressure to form a transparent or translucent pellet.
- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.
- Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.
- Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of **dl-Alanyl-dl-valine**.

Materials:

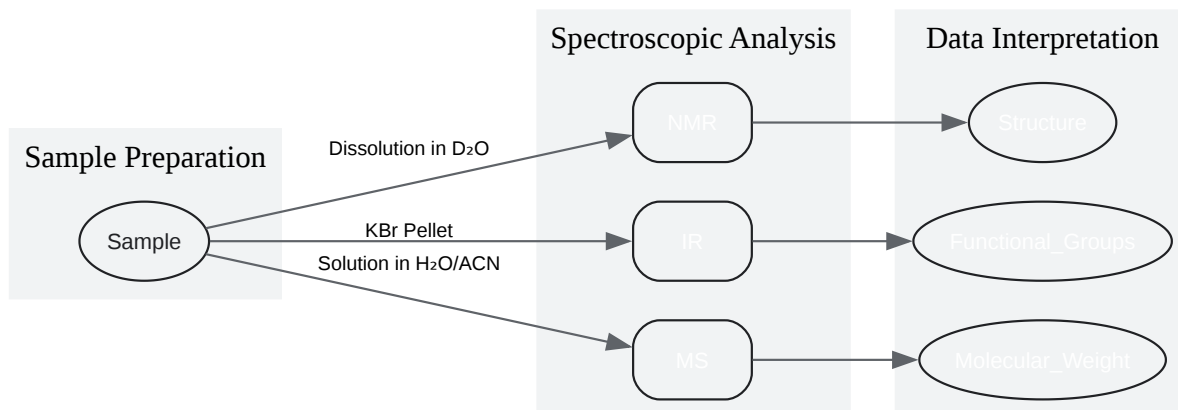
- **dl-Alanyl-dl-valine** sample
- HPLC-grade water
- HPLC-grade acetonitrile
- Formic acid
- Electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

- **Sample Preparation:** Dissolve a small amount of **dl-Alanyl-dl-valine** in a solution of 50:50 water:acetonitrile with 0.1% formic acid to a final concentration of approximately 1-10 µg/mL.
- **Infusion:** Infuse the sample solution directly into the ESI source at a constant flow rate.
- **MS1 Scan:** Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion $[M+H]^+$.
- **MS/MS Scan:**
 - Select the $[M+H]^+$ ion ($m/z \approx 189.1$) as the precursor ion.
 - Subject the precursor ion to collision-induced dissociation (CID) with an appropriate collision energy.
 - Acquire the product ion spectrum (MS/MS).
- **Data Analysis:** Analyze the MS/MS spectrum to identify the characteristic fragment ions (e.g., b- and y-ions).

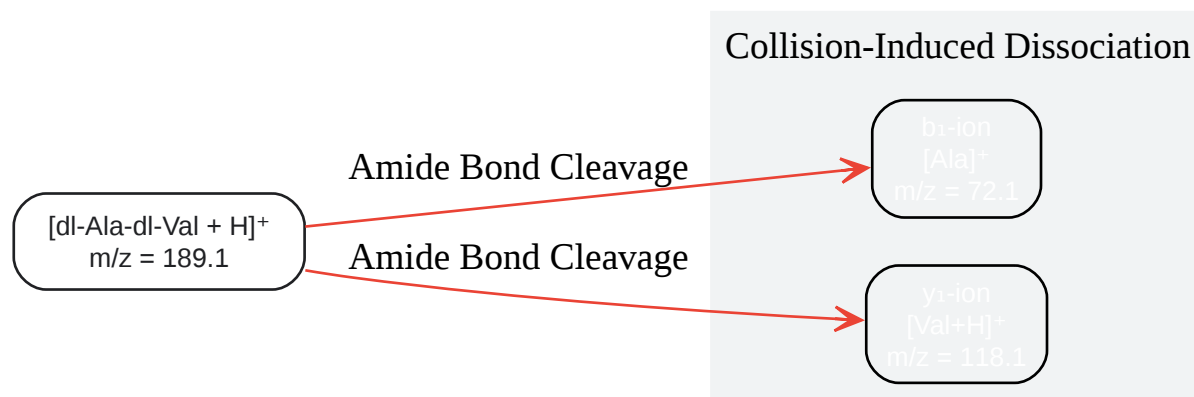
Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of **dl-Alanyl-dl-valine**.



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Caption: General workflow for the spectroscopic analysis of a dipeptide.



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Caption: Simplified fragmentation pathway of **dl-Alanyl-dl-valine** in MS/MS.

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References

- 1. DL-Ala-DL-Val | C₈H₁₆N₂O₃ | CID 137276 - PubChem [pubchem.ncbi.nlm.nih.gov]
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